4,4'-Dimethoxydiphenylnitrogen oxide
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Overview
Description
4,4’-Dimethoxydiphenylnitrogen oxide is an organic compound with the molecular formula C₁₄H₁₄NO₃ and a molecular weight of 244.2659 g/mol This compound is characterized by the presence of two methoxy groups attached to a diphenyl structure, with a nitrogen oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethoxydiphenylnitrogen oxide typically involves the reaction of 4,4’-dimethoxydiphenylamine with an oxidizing agent. One common method is the oxidation of 4,4’-dimethoxydiphenylamine using hydrogen peroxide (H₂O₂) in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the nitrogen oxide functional group .
Industrial Production Methods
In an industrial setting, the production of 4,4’-Dimethoxydiphenylnitrogen oxide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final compound .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dimethoxydiphenylnitrogen oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form nitro derivatives using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the nitrogen oxide group can be achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Amine derivatives
Substitution: Various substituted diphenyl derivatives
Scientific Research Applications
4,4’-Dimethoxydiphenylnitrogen oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4’-Dimethoxydiphenylnitrogen oxide involves its interaction with specific molecular targets and pathways. The nitrogen oxide functional group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and modulating various biochemical pathways. The compound’s methoxy groups also contribute to its reactivity and influence its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethoxydiphenylamine: Lacks the nitrogen oxide functional group, making it less reactive in redox reactions.
4,4’-Dihydroxydiphenylnitrogen oxide: Contains hydroxyl groups instead of methoxy groups, altering its chemical properties and reactivity.
4,4’-Dimethoxydiphenylmethane: Lacks the nitrogen oxide functional group, resulting in different chemical behavior.
Uniqueness
4,4’-Dimethoxydiphenylnitrogen oxide is unique due to the presence of both methoxy groups and a nitrogen oxide functional group. This combination imparts distinct chemical properties, making it a valuable compound for various applications in scientific research and industry .
Properties
CAS No. |
63619-50-1 |
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Molecular Formula |
C14H14NO3+ |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
bis(4-methoxyphenyl)-oxoazanium |
InChI |
InChI=1S/C14H14NO3/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10H,1-2H3/q+1 |
InChI Key |
HXXBMZGKSOIMNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)[N+](=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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